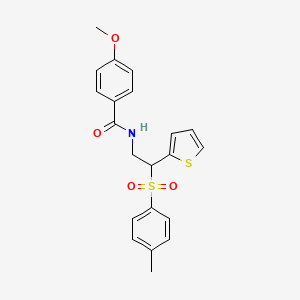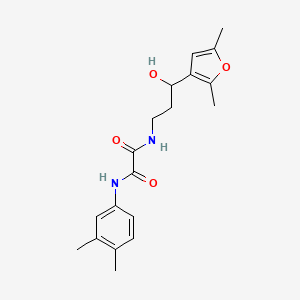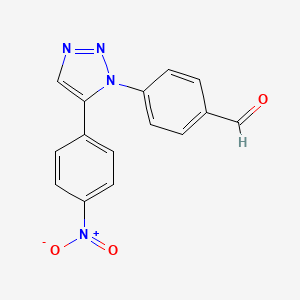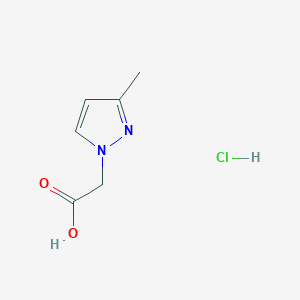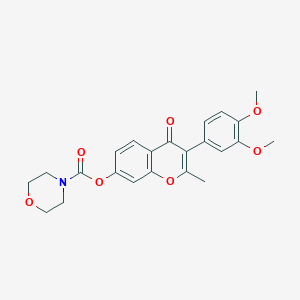
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Metabolic Pathways and Pharmacokinetics : Studies on related compounds, such as HM-30181, a P-glycoprotein inhibitor, have focused on understanding their metabolic pathways and pharmacokinetics in biological systems. For instance, Paek et al. (2006) identified the in vitro and in vivo metabolic pathway of HM-30181 in rats, revealing insights into its biotransformation and the formation of various metabolites (Paek et al., 2006).
Synthetic Routes and Chemical Modifications : Research on the synthesis of related compounds, such as enantiopure Fmoc-protected morpholine-3-carboxylic acid by Sladojevich et al. (2007), demonstrates the development of synthetic routes and chemical modifications to produce compounds with specific characteristics for use in peptidomimetic chemistry (Sladojevich et al., 2007).
Crystal Structure Analysis : The analysis of the crystal structure of compounds, such as dimethomorph, provides fundamental insights into their molecular conformation and potential interactions with other molecules. Kang et al. (2015) detailed the crystal structure of dimethomorph, which could guide the design of fungicides and other bioactive compounds (Kang et al., 2015).
Photophysical and Electrochemical Properties : Studies on the photophysical and electrochemical properties of related cyanine dyes have applications in improving photoelectric conversion efficiency in dye-sensitized solar cells. Wu et al. (2009) found that co-sensitization with carboxylated cyanine dyes could significantly enhance the photoelectrical properties of solar cells (Wu et al., 2009).
Antihypoxic Activity : The search for new biologically active substances includes the synthesis of compounds with antihypoxic actions. Ukrainets et al. (2014) synthesized a series of N-R-amides derived from a related compound, demonstrating high antihypoxic effects and potential as antioxidants (Ukrainets et al., 2014).
properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7/c1-14-21(15-4-7-18(27-2)20(12-15)28-3)22(25)17-6-5-16(13-19(17)30-14)31-23(26)24-8-10-29-11-9-24/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPQYJPJQLDTSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(1-Ethylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2394053.png)
![N-(3-chlorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2394055.png)
![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid](/img/structure/B2394056.png)
![(Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide](/img/structure/B2394057.png)
![(1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2394061.png)
![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2394062.png)

![N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide](/img/structure/B2394066.png)
